molecular formula C8H12N8S B13126320 2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate

Katalognummer: B13126320
Molekulargewicht: 252.30 g/mol
InChI-Schlüssel: CRCKRJPZGIYCML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to an ethylcarbamimidothioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-amino-1H-purine with ethyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethylcarbamimidothioate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in the biological activity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol
  • 2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl benzoate

Uniqueness

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it a valuable tool in research and potential therapeutic applications.

Eigenschaften

Molekularformel

C8H12N8S

Molekulargewicht

252.30 g/mol

IUPAC-Name

2-[(6-amino-7H-purin-8-yl)amino]ethyl carbamimidothioate

InChI

InChI=1S/C8H12N8S/c9-5-4-6(14-3-13-5)16-8(15-4)12-1-2-17-7(10)11/h3H,1-2H2,(H3,10,11)(H4,9,12,13,14,15,16)

InChI-Schlüssel

CRCKRJPZGIYCML-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C2C(=N1)N=C(N2)NCCSC(=N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.